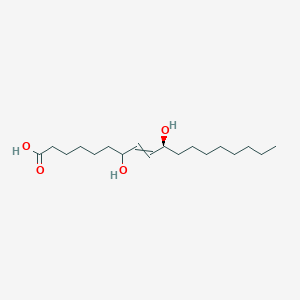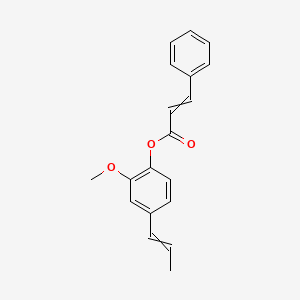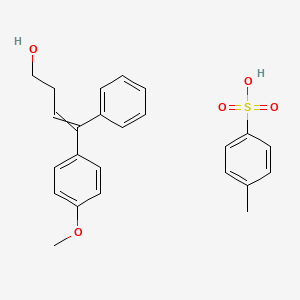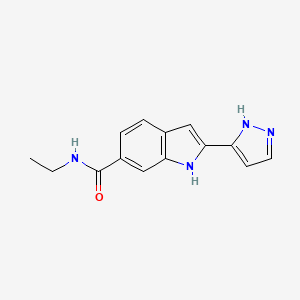![molecular formula C8H11NO2 B14210567 5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid CAS No. 752952-02-6](/img/structure/B14210567.png)
5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid is a complex organic compound with a unique tricyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo intermediate . Another approach involves carbenium ion rearrangements of quinuclidine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methodologies used in laboratory synthesis can potentially be scaled up for industrial applications, involving similar reaction conditions and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biological pathways, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but lacks the carboxylic acid group.
8-Azabicyclo[3.2.1]octane: Another similar compound, often used in the synthesis of tropane alkaloids.
Uniqueness
5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid is unique due to its tricyclic structure and the presence of a carboxylic acid group. This combination of features makes it particularly versatile in chemical synthesis and potential medicinal applications .
Eigenschaften
CAS-Nummer |
752952-02-6 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
5-azatricyclo[3.2.1.02,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c10-7(11)8-4-9-2-1-5(8)6(8)3-9/h5-6H,1-4H2,(H,10,11) |
InChI-Schlüssel |
GDFYTKFQPLKPNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CC3C1C3(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210496.png)



![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14210518.png)


methanone](/img/structure/B14210533.png)





